Benz[a]anthracen-3-ol-d11 (Major) Benz[a]anthracen-3-ol-d11 (Major)
Brand Name: Vulcanchem
CAS No.:
VCID: VC0200079
InChI:
SMILES:
Molecular Formula: C₁₉D₁₁HO
Molecular Weight: 255.36

Benz[a]anthracen-3-ol-d11 (Major)

CAS No.:

Cat. No.: VC0200079

Molecular Formula: C₁₉D₁₁HO

Molecular Weight: 255.36

* For research use only. Not for human or veterinary use.

Benz[a]anthracen-3-ol-d11 (Major) -

Specification

Molecular Formula C₁₉D₁₁HO
Molecular Weight 255.36

Introduction

Chemical Properties and Structural Characteristics

Molecular Formula and Weight

Benz[a]anthracen-3-ol-d11 (Major) has the molecular formula C18D11HOC_{18}D_{11}HO, with a molecular weight of 255.36 g/mol . The incorporation of deuterium atoms into its structure distinguishes this compound from its hydrogenated counterpart, enhancing its stability and utility as an analytical standard.

Structural Features

The compound is structurally derived from Benz[a]anthracen-3-ol, with 11 hydrogen atoms replaced by deuterium isotopes. This isotopic substitution results in a unique spectral signature that facilitates its identification and quantification in complex mixtures. The SMILES representation for Benz[a]anthracen-3-ol-d11 is OC1=C([2H])C2=C([2H])C([2H])=C3C([2H])=C4C([2H])=C([2H])C([2H])=C([2H])C4=C([2H])C3=C2C([2H])=C1[2H]OC1=C([2H])C2=C([2H])C([2H])=C3C([2H])=C4C([2H])=C([2H])C([2H])=C([2H])C4=C([2H])C3=C2C([2H])=C1[2H] .

Physical Properties

Benz[a]anthracen-3-ol-d11 exhibits high purity (>95% by HPLC) and is typically stored at +4°C to maintain its stability . It is shipped at room temperature, reflecting its robustness under standard transport conditions.

Classification

Synthesis of Benz[a]anthracen-3-ol-d11 (Major)

Deuteration Techniques

The synthesis of Benz[a]anthracen-3-ol-d11 involves advanced deuteration techniques aimed at substituting hydrogen atoms with deuterium. Common methods include catalytic exchange reactions and the use of deuterated solvents or reagents during chemical synthesis. These processes ensure uniform isotopic labeling, which is critical for its application as an analytical standard.

Quality Control

High-performance liquid chromatography (HPLC) is employed to verify the purity of the synthesized compound, ensuring it meets the stringent requirements for use in analytical applications . Additionally, nuclear magnetic resonance (NMR) spectroscopy is used to confirm the incorporation of deuterium atoms into the molecular structure.

Challenges in Synthesis

The primary challenge in synthesizing Benz[a]anthracen-3-ol-d11 lies in achieving complete isotopic substitution without compromising the structural integrity of the parent molecule. Advances in synthetic chemistry have largely mitigated these challenges, enabling the production of high-purity compounds on a commercial scale .

Applications in Scientific Research

Analytical Chemistry

Benz[a]anthracen-3-ol-d11 serves as a reference standard in mass spectrometry and NMR spectroscopy, enhancing the accuracy of quantitative analyses . Its unique isotopic signature allows researchers to distinguish it from endogenous compounds, facilitating precise measurements even in complex biological or environmental samples.

Environmental Studies

As a member of the PAH family, Benz[a]anthracen-3-ol-d11 is used to study the environmental fate and transport of PAHs. Its stable isotopic labeling enables researchers to trace its distribution and transformation in various ecosystems, providing insights into the behavior of PAHs under different environmental conditions.

Carcinogenesis Research

Benz[a]anthracen-3-ol-d11 is employed in studies investigating the mechanisms of carcinogenesis associated with PAHs. It serves as a model compound for understanding how PAHs interact with cellular components such as DNA and proteins, leading to mutagenic and carcinogenic effects . These studies are particularly relevant to breast cancer research, where PAHs are implicated as potential risk factors.

Pharmaceutical Development

Toxicological Implications

Mechanism of Action

The metabolism of Benz[a]anthracen-3-ol-d11 involves cytochrome P450 enzymes, which convert it into reactive intermediates such as epoxides and dihydrodiols. These intermediates can form covalent adducts with DNA and proteins, potentially initiating mutagenic and carcinogenic processes.

Environmental Persistence

The environmental persistence of PAHs like Benz[a]anthracene underscores the importance of studying their labeled derivatives. Understanding their degradation pathways can inform strategies for mitigating their impact on human health and ecosystems.

Data Tables

The following tables summarize key data on Benz[a]anthracen-3-ol-d11:

PropertyValueReference
Molecular FormulaC18D11HOC_{18}D_{11}HO
Molecular Weight255.36 g/mol
Purity>95% (HPLC)
Storage Temperature+4°C
Shipping TemperatureRoom Temperature
ApplicationDescriptionReference
Analytical ChemistryReference standard for mass spectrometry
Environmental StudiesTracing PAH distribution in ecosystems
Carcinogenesis ResearchInvestigating PAH-induced DNA damage
Pharmaceutical DevelopmentImpurity reference material

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